molecular formula C9H8N2O B1298945 2-(4-Methylphenyl)-1,3,4-oxadiazole CAS No. 827-58-7

2-(4-Methylphenyl)-1,3,4-oxadiazole

Cat. No. B1298945
CAS RN: 827-58-7
M. Wt: 160.17 g/mol
InChI Key: ZSAGZTDFXXUAOE-UHFFFAOYSA-N
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Description

The compound 2-(4-Methylphenyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 4-methylphenyl group suggests potential mesogenic properties, which could be relevant for the development of materials with liquid crystalline behaviors .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been explored through various methods. One approach involves the direct annulation of hydrazides with methyl ketones, utilizing K2CO3 as a base to achieve C-C bond cleavage, which is proposed to proceed via oxidative cleavage of Csp(3)-H bonds, followed by cyclization and deacylation . Another method described is a one-pot, four-component condensation reaction, which is an efficient approach for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives without the need for a catalyst or activation .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been characterized using various spectroscopic techniques, including FT-IR and 1H-NMR . Additionally, DFT theory calculations have been employed to optimize the molecular structure, study structural parameters such as bond lengths and angles, and investigate vibrational wavenumbers .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can be inferred from studies on similar compounds. For instance, the reduction of nitro groups to amide in 1,3,4-oxadiazoles has been improved through catalytic hydrogenation . Furthermore, the molecular electrostatic potential surface analysis of a related compound indicates that the nitrogen atom in the oxadiazole ring is a likely site for electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives have been extensively studied. For example, the mesophase behaviors of compounds containing a 1,2,4-oxadiazole ring have been investigated using optical polarized microscopy (OPM) and differential scanning calorimetry (DSC), revealing that certain derivatives exhibit a monotropic nematic phase . The mesomorphic properties of non-symmetrically disubstituted 1,2,4-oxadiazole derivatives have also been studied, showing that these compounds display an enantiotropic liquid crystal with nematic texture . The influence of the 1,2,4-oxadiazole ring and the length of the terminal alkyl chain on the mesomorphic properties has been a subject of interest .

Scientific Research Applications

Anticonvulsant Properties

Research has indicated that certain 1,3,4-oxadiazole derivatives exhibit considerable anticonvulsant activity. For example, a study found that 3- and 5-aryl-1,2,4-oxadiazole derivatives showed significant protection in pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models, acting as selective GABA potentiating compounds without interacting with the benzodiazepine binding site (Lankau et al., 2007). Another study highlighted the anticonvulsant activity of substituted oxadiazoles, which also inhibited the respiratory activity of rat brain homogenate (Parmar et al., 1974).

Schistosomiasis Treatment

Oxadiazole derivatives have been identified as new drug leads for the treatment of schistosomiasis, a disease responsible for a significant number of deaths annually. Compounds such as phosphinic amides and oxadiazole 2-oxides showed promising results in inhibiting a parasite enzyme, thioredoxin glutathione reductase (TGR), leading to parasite death (Sayed et al., 2008).

Anti-inflammatory and Antihyperalgesic Activity

1,3,4-oxadiazole derivatives have also been synthesized and evaluated for their anti-inflammatory and antihyperalgesic activity. Compounds like 1‐{4‐[3‐(2,4‐dichlorophenyl)‐1,2,4‐oxadiazol‐5‐yl]butyl}piperidine showed significant affinity for σ1 receptor and selectivity for the σ2 receptor, demonstrating potential as candidates for treating neuropathic pain (Cao et al., 2019). Moreover, some novel 2,5-disubstituted-1,3,4-oxadiazoles have been found to possess anti-inflammatory activity, with certain compounds showing comparable activity to standard drugs like indomethacin (Koksal et al., 2008).

Endothelial Dysfunction Correction and Hypertension Treatment

Studies have explored the use of 1,3,4-oxadiazole derivatives as L-type Ca2+ channel blockers to correct endothelial dysfunction and normalize high blood pressure levels in hypertensive rats (Bankar et al., 2010).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature.


properties

IUPAC Name

2-(4-methylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9-11-10-6-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAGZTDFXXUAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351910
Record name 2-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-1,3,4-oxadiazole

CAS RN

827-58-7
Record name 2-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
M Tóth, S Kun, É Bokor, M Benltifa, G Tallec… - Bioorganic & medicinal …, 2009 - Elsevier
A series of per-O-benzoylated 5-β-d-glucopyranosyl-2-substituted-1,3,4-oxadiazoles was prepared by acylation of the corresponding 5-(β-d-glucopyranosyl)tetrazole. As an alternative, …
Number of citations: 87 www.sciencedirect.com
G Chawla, B Naaz, AA Siddiqui - Mini reviews in medicinal …, 2018 - ingentaconnect.com
1,3,4-Oxadiazole derivatives are found to have a wide range of pharmacological activities and attracting the researchers to work on this nucleus. Literature survey indicates that many 1,…
Number of citations: 49 www.ingentaconnect.com
RR Somani, UV Bhanushali - Indian Journal of Pharmaceutical …, 2011 - ncbi.nlm.nih.gov
Synthesis of 1, 3, 4-oxadiazole derivatives of diclofenac and mefenamic acid are described. The target compounds 5-[2-(2, 6-dichloroanilino) benzyl]-2-aryl-1, 3, 4-oxadiazole (3a-3e) …
Number of citations: 12 www.ncbi.nlm.nih.gov
SNM BODDAPATI, S Talari, AE Kola… - Turkish Journal of …, 2022 - journals.tubitak.gov.tr
Ten novel 2-aryl-5-(arylsulfonyl)-1, 3, 4-oxadiazoles were produced and assessed for their in vitro antibacterial and antioxidant activities. Diverse spectroscopic methods li1H NMR, 13C …
Number of citations: 4 journals.tubitak.gov.tr
V Kumar, M Kumar, V Beniwal, GK Gupta, S Kumar… - Med. Chem, 2016 - researchgate.net
Some 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives have been synthesized conveniently via oxidative cyclization of various synthesized aroylhydrazones by (diacetoxyiodo) benzene …
Number of citations: 2 www.researchgate.net
X Wu, R Xu, X Fang, K Zhang, J Jin - Chinese Journal of Organic Chemistry - sioc-journal.cn
We have developed two new synthesis methods, N-tetrazole and N-1, 3, 4-oxadiazole substituted heterocyclic derivatives of sinomenine were constructed on the N atom of D-ring, and …
Number of citations: 0 sioc-journal.cn
JR Khan - 2014 - repositorio.ufsc.br
: In the present work, we developed efficient, economical and greener procedures for to the synthesis of chalcogenated oxadiazoles and benzothiazoles. In the first part, we developed a …
Number of citations: 2 repositorio.ufsc.br
J Rafique, S Saba, AR Rosário, G Zenib, AL Braga - researchgate.net
A eco-friendly, straightforward and high-yielding methodology for the synthesis of chalcogenyl oxadiazoles via the K2CO3-promoted direct C–H bond chalcogenation of 2-subsituted-1, 3…
Number of citations: 0 www.researchgate.net
J Rafique, S Saba, AR Rosario… - Chemistry–A European …, 2016 - Wiley Online Library
Highly efficient molecular‐iodine‐catalyzed chalcogenations (S and Se) of imidazo[1,2‐a]pyridines were achieved by using diorganoyl dichalcogenides under solvent‐free conditions. …
L Zou - 2013 - core.ac.uk
In the research projects presented in this thesis, copper-catalyzed reactions and their application in the synthesis of a variety of useful organic compounds were investigated. Specifically…
Number of citations: 4 core.ac.uk

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